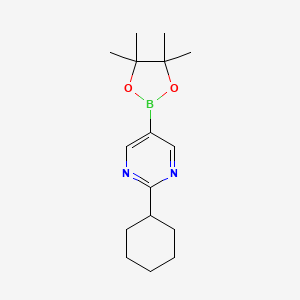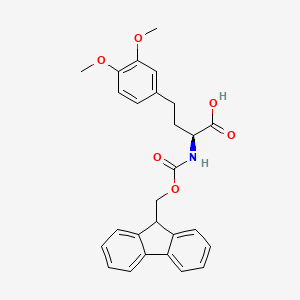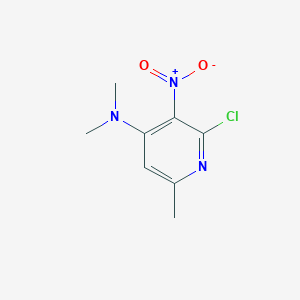![molecular formula C8H10ClN3 B6337908 Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride CAS No. 1187931-45-8](/img/structure/B6337908.png)
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties and reactivity. This compound is primarily used in research settings and has shown promise in medicinal chemistry, particularly in the development of therapeutic agents.
Mechanism of Action
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been studied for their significant photophysical properties, suggesting potential involvement in light-dependent biochemical pathways .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been noted for their significant photophysical properties, suggesting potential effects on light-dependent cellular processes .
Action Environment
It’s worth noting that related compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications, suggesting potential sensitivity to light and other environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are conducted under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of materials with specific chemical and physical characteristics.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar fused ring structure and have been studied for their potential in medicinal chemistry.
Pyrazolo[3,4-D]pyrimidines: Another class of heterocyclic compounds with similar chemical properties and applications.
Uniqueness
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is unique due to its specific ring structure and the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDBVRTBDCGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B6337833.png)



![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)



![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)




